molecular formula C16H32BrNO B1198694 N-Bromoacetyl-n-tetradecylamine CAS No. 74716-96-4

N-Bromoacetyl-n-tetradecylamine

Cat. No.: B1198694
CAS No.: 74716-96-4
M. Wt: 334.34 g/mol
InChI Key: ZTUQVBZIWWFOFJ-UHFFFAOYSA-N
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Description

N-Bromoacetyl-n-tetradecylamine is a brominated alkylamide derivative characterized by a tetradecyl (C14) chain linked to a bromoacetyl group (BrCH₂CO-) via an amine. This structure imparts unique electrophilic properties, making it reactive in nucleophilic substitution reactions.

Key hypothetical properties (derived from structural analysis):

  • Molecular formula: C₁₆H₃₀BrNO
  • Molecular weight: ~356.3 g/mol (vs. 301.5 g/mol for tetradecyldiethanolamine)
  • Functional groups: Bromoacetyl (electrophilic), tertiary amine.

Properties

CAS No.

74716-96-4

Molecular Formula

C16H32BrNO

Molecular Weight

334.34 g/mol

IUPAC Name

2-bromo-N-tetradecylacetamide

InChI

InChI=1S/C16H32BrNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(19)15-17/h2-15H2,1H3,(H,18,19)

InChI Key

ZTUQVBZIWWFOFJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNC(=O)CBr

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)CBr

Synonyms

N-bromoacetyl-n-tetradecylamine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
N-Bromoacetyl-n-tetradecylamine C₁₆H₃₀BrNO ~356.3 Bromoacetyl, tertiary amine High (electrophilic alkylation)
N,N-Bis(2-hydroxyethyl)tetradecylamine C₁₈H₃₉NO₂ 301.5 Two hydroxyls, tertiary amine Moderate (hydrogen bonding, surfactant activity)

Key Observations :

  • Bromoacetyl vs. Hydroxyl Groups: The bromoacetyl group in this compound enhances electrophilicity, enabling participation in alkylation or cross-coupling reactions. In contrast, the hydroxyl groups in tetradecyldiethanolamine facilitate hydrogen bonding, increasing solubility in polar solvents like water or ethanol .

Physicochemical Properties

  • Solubility: this compound: Likely lipophilic due to the long alkyl chain and bromine; soluble in organic solvents (e.g., dichloromethane). Tetradecyldiethanolamine: More hydrophilic due to hydroxyl groups; miscible in water and ethanol .
  • Reactivity: The bromoacetyl group acts as a "leaving group" precursor, making this compound useful in synthesizing covalent inhibitors or polymer cross-linkers. Tetradecyldiethanolamine’s hydroxyl groups favor applications in surfactants or emulsifiers, where interfacial activity is critical .

Research Findings and Limitations

  • Data Gaps: Direct experimental data on this compound’s synthesis, stability, or biological activity are scarce. Most inferences derive from structural analogs like tetradecyldiethanolamine and bromoacetyl-containing compounds.

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